molecular formula C14H20N4 B6963760 N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine

N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine

Cat. No.: B6963760
M. Wt: 244.34 g/mol
InChI Key: MZEPRXJIEHYMPN-UHFFFAOYSA-N
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Description

N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine is a synthetic organic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products:

    Oxidation Products: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction Products: Reduced derivatives of the pyridine ring.

    Substitution Products: Various substituted imidazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-4-13(12-5-7-15-8-6-12)17-11(2)14-16-9-10-18(14)3/h5-11,13,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEPRXJIEHYMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC(C)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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